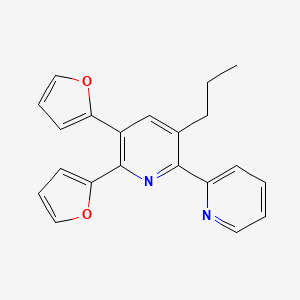
5,6-Di(furan-2-yl)-3-propyl-2,2'-bipyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,6-Di(furan-2-yl)-3-propyl-2,2’-bipyridine is a complex organic compound characterized by the presence of furan rings and bipyridine structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Di(furan-2-yl)-3-propyl-2,2’-bipyridine typically involves the coupling of furan derivatives with bipyridine precursors. One common method includes the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which allows for the formation of carbon-carbon bonds between the furan rings and the bipyridine core. The reaction conditions often involve the use of palladium catalysts, base, and appropriate solvents under controlled temperatures.
Industrial Production Methods
While specific industrial production methods for 5,6-Di(furan-2-yl)-3-propyl-2,2’-bipyridine are not extensively documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the availability of high-purity starting materials to achieve efficient and cost-effective production.
Chemical Reactions Analysis
Types of Reactions
5,6-Di(furan-2-yl)-3-propyl-2,2’-bipyridine can undergo various chemical reactions, including:
Oxidation: The furan rings can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The bipyridine core can be reduced to form dihydrobipyridine derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the furan rings or the bipyridine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan rings may yield furanones, while reduction of the bipyridine core may produce dihydrobipyridine derivatives.
Scientific Research Applications
5,6-Di(furan-2-yl)-3-propyl-2,2’-bipyridine has several scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic devices.
Mechanism of Action
The mechanism of action of 5,6-Di(furan-2-yl)-3-propyl-2,2’-bipyridine involves its interaction with specific molecular targets and pathways. In coordination chemistry, it acts as a ligand, forming complexes with metal ions and influencing their reactivity. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2,2’-Bipyridine: A simpler bipyridine derivative without the furan rings.
4,4’-Dimethyl-2,2’-bipyridine: A bipyridine derivative with methyl groups instead of furan rings.
5,5’-Di(furan-2-yl)-2,2’-bipyridine: A similar compound with furan rings at different positions.
Uniqueness
5,6-Di(furan-2-yl)-3-propyl-2,2’-bipyridine is unique due to the presence of both furan rings and a propyl group, which confer distinct electronic and steric properties. These features make it a versatile compound for various applications in chemistry, biology, and materials science.
Biological Activity
5,6-Di(furan-2-yl)-3-propyl-2,2'-bipyridine is a compound of significant interest due to its diverse biological activities. This article explores the biological activity of this compound, highlighting its pharmacological potential based on recent research findings.
Chemical Structure and Properties
This compound features a bipyridine core with furan substituents, which are known for their biological significance. The presence of furan rings often enhances the compound's reactivity and interaction with biological targets.
Antimicrobial Activity
Research indicates that compounds containing furan moieties exhibit notable antimicrobial properties. For instance, studies have shown that derivatives of furan can inhibit the growth of various pathogens. Specifically, propyl (E)-3-(furan-2-yl) acrylate has been tested against Candida albicans, demonstrating significant antifungal activity with a minimum inhibitory concentration (MIC) that suggests effective inhibition of fungal growth and virulence structure formation .
Cytotoxicity and Anticancer Activity
The cytotoxic effects of this compound have been explored in various cancer cell lines. The compound has shown promising results in inhibiting cell proliferation and inducing apoptosis. For example, studies using MTT assays revealed that certain furan derivatives can significantly reduce cell viability in cancerous cells, suggesting their potential as anticancer agents .
The biological activity of this compound is attributed to several mechanisms:
- Enzyme Inhibition : Compounds with furan rings often act as enzyme inhibitors. For instance, some studies have reported that furan derivatives can inhibit acetylcholinesterase (AChE), which is crucial for neurotransmitter regulation .
- Cell Cycle Disruption : The compound has been noted to interfere with cell cycle progression in cancer cells. Research indicates that it may induce cell cycle arrest at specific phases, contributing to its anticancer effects .
- Reactive Oxygen Species (ROS) Generation : Furan-containing compounds can induce oxidative stress in cells, leading to increased ROS levels that trigger apoptosis in cancer cells .
Case Studies and Research Findings
Several studies have documented the biological effects of this compound:
Properties
CAS No. |
871798-94-6 |
|---|---|
Molecular Formula |
C21H18N2O2 |
Molecular Weight |
330.4 g/mol |
IUPAC Name |
2,3-bis(furan-2-yl)-5-propyl-6-pyridin-2-ylpyridine |
InChI |
InChI=1S/C21H18N2O2/c1-2-7-15-14-16(18-9-5-12-24-18)21(19-10-6-13-25-19)23-20(15)17-8-3-4-11-22-17/h3-6,8-14H,2,7H2,1H3 |
InChI Key |
JNFPJQQZIPLARP-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC(=C(N=C1C2=CC=CC=N2)C3=CC=CO3)C4=CC=CO4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















